Ethyl 3-(benzylamino)butanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 3-(benzylamino)butanoate and related compounds involves multiple steps, including reactions that introduce the benzylamino group into the butanoate structure. For instance, Rajesh et al. (2012) described tracing ethyl 2-acetyl-3-(phenylamino)butanoate intermediates during N-arylpiperidone synthesis, illustrating the complexity and precision required in synthesizing such compounds (Rajesh et al., 2012).
Molecular Structure Analysis
The molecular structure of ethyl 3-(benzylamino)butanoate and similar compounds has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. Małecka et al. (2004) presented the crystal and molecular structures of related compounds, highlighting the importance of inter- and intramolecular hydrogen bonds in stabilizing these structures (Małecka et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving ethyl 3-(benzylamino)butanoate are diverse, ranging from polymerization reactions to condensation processes. For example, Johnston and Pepper (1981) investigated the anionic polymerizations of ethyl and butyl cyanoacrylates initiated by benzyldimethylamine, demonstrating the reactivity of the ethyl group in such compounds (Johnston & Pepper, 1981).
Physical Properties Analysis
The physical properties of ethyl 3-(benzylamino)butanoate, including melting and boiling points, solubility, and density, are crucial for its handling and application in various chemical processes. However, detailed studies specifically addressing the physical properties of this compound were not identified in the current search. Research often focuses more on the synthesis and structural analysis, which are critical for understanding the compound's reactivity and potential applications.
Chemical Properties Analysis
The chemical properties of ethyl 3-(benzylamino)butanoate, such as its reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential for exploring its applications in synthetic chemistry and materials science. Studies like those conducted by Kumar et al. (2010) on diastereoselective syntheses provide insights into the stereochemical aspects of reactions involving similar compounds, which can inform the chemical property analysis of ethyl 3-(benzylamino)butanoate (Kumar et al., 2010).
Scientific Research Applications
Chemoenzymatic Synthesis
Ethyl 3-(benzylamino)butanoate is utilized in the chemoenzymatic synthesis of β-amino acid esters. Strompen et al. (2013) developed a process for the enantioselective synthesis of this compound, leveraging a solvent-free chemoenzymatic reaction sequence. This method combines a plug-flow reactor and a packed-bed reactor, achieving high conversion rates and enantiomeric excess of over 98% (Strompen, Weiss, Gröger, Hilterhaus, & Liese, 2013). Additionally, Simon Strompen (2012) characterized this reaction sequence in detail, focusing on its kinetic and thermodynamic properties (Strompen, 2012).
Structural Analysis and Confinement
Ethyl 3-(benzylamino)butanoate intermediates have been traced in the synthesis of N-arylpiperidone. Rajesh et al. (2012) used 2D NMR spectroscopy and X-ray crystallography to explore the structural confinement and stereochemistry of these intermediates (Rajesh, Reddy, Balaji, Sarveswari, & Vijayakumar, 2012).
Synthesis of Peptidyl 2,2-difluoro-3-aminopropionate
Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a derivative of ethyl 3-(benzylamino)butanoate, has been synthesized for potential use as a proteinase inhibitor. This process involves a Reformatsky reaction and is indicative of the compound's utility in synthesizing complex bioactive molecules (Angelastro, Bey, Mehdi, & Peet, 1992).
Diastereoselective Syntheses of Tetrahydropyrimidinones
Kumar et al. (2010) achieved diastereoselective syntheses using ethyl 3-(1-phenylethylamino)butanoate. This method demonstrates the compound's relevance in synthesizing structurally complex molecules with stereochemical control (Kumar, Raghavaiah, Mobin, & Nair, 2010).
properties
IUPAC Name |
ethyl 3-(benzylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQQNDKUFOZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284761 | |
Record name | ethyl 3-(benzylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylamino)butanoate | |
CAS RN |
6335-80-4 | |
Record name | NSC38818 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 3-(benzylamino)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40284761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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